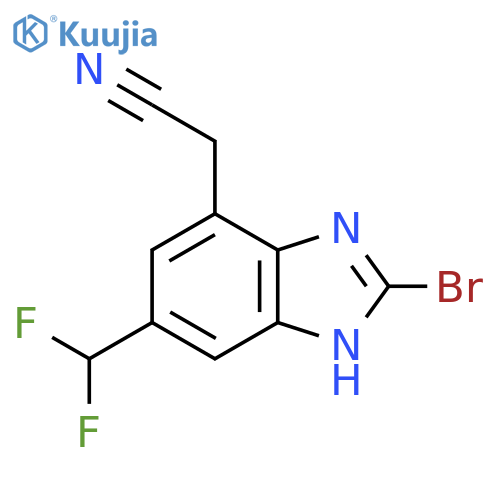

Cas no 1804063-08-8 (2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile)

1804063-08-8 structure

商品名:2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile

CAS番号:1804063-08-8

MF:C10H6BrF2N3

メガワット:286.07554769516

CID:4824439

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile

-

- インチ: 1S/C10H6BrF2N3/c11-10-15-7-4-6(9(12)13)3-5(1-2-14)8(7)16-10/h3-4,9H,1H2,(H,15,16)

- InChIKey: MKGWVHUDDIZINQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2C(CC#N)=CC(C(F)F)=CC=2N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 304

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 52.5

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061006489-1g |

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |

1804063-08-8 | 98% | 1g |

$13,100.01 | 2022-04-02 | |

| Alichem | A061006489-250mg |

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |

1804063-08-8 | 98% | 250mg |

$5,232.15 | 2022-04-02 | |

| Alichem | A061006489-500mg |

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |

1804063-08-8 | 98% | 500mg |

$7,776.09 | 2022-04-02 |

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1804063-08-8 (2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量